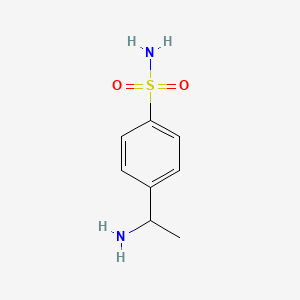

![molecular formula C12H13N3OS B1274072 1-氨基-6,7,8,9-四氢噻吩[2,3-c]异喹啉-2-甲酰胺 CAS No. 155412-95-6](/img/structure/B1274072.png)

1-氨基-6,7,8,9-四氢噻吩[2,3-c]异喹啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

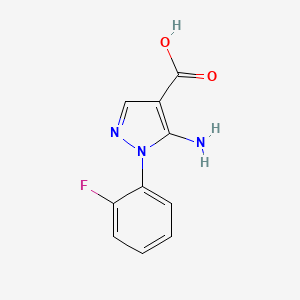

The compound 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of biologically active compounds. The presence of the thieno[2,3-c]isoquinoline moiety suggests potential for diverse biological activities, and modifications on this scaffold could lead to compounds with interesting pharmacological properties.

Synthesis Analysis

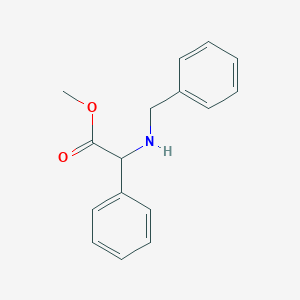

The synthesis of related tetrahydroisoquinoline derivatives has been reported using aluminum hydride reduction of cyano-tetrahydroisoquinolines. This method provides an improved route to access 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines, which are structurally similar to the compound of interest . Although the exact synthesis of 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

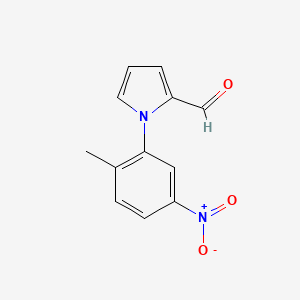

Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrothieno[2,3-c]isoquinoline core, which is likely to influence its chemical behavior and interaction with biological targets. The amino group at the 1-position introduces a site for potential protonation, which could affect the compound's solubility and receptor binding characteristics at physiological pH .

Chemical Reactions Analysis

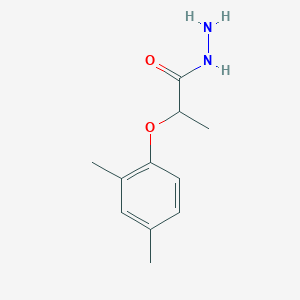

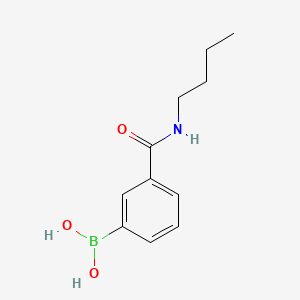

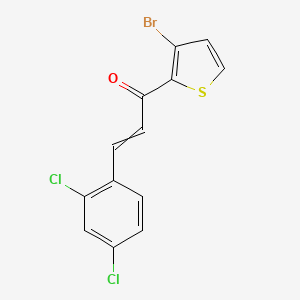

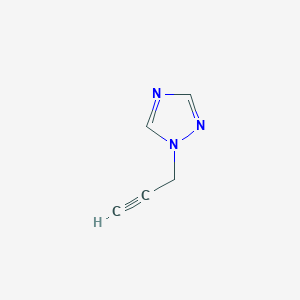

The compound is related to 1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile, which has been shown to undergo nucleophilic substitution reactions to form chloro-acetylamino derivatives. These derivatives can further react to form a variety of heterocyclic compounds, including triazolopyrimidothienotetrahydroisoquinolines . This suggests that the compound of interest may also participate in similar chemical reactions, leading to a diverse array of potential derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide are not provided, related compounds have been studied for their protonation behavior. The aminomethyl derivatives of tetrahydroisoquinolines are substantially monoprotonated at physiological pH, which could have implications for the compound's solubility, stability, and interaction with biological targets . The presence of the amino group and the carboxamide moiety would also influence the compound's hydrogen bonding potential and overall polarity.

科学研究应用

合成方法和光谱表征

1-氨基-6,7,8,9-四氢噻吩[2,3-c]异喹啉-2-甲酰胺已被用于合成化学中用于创造新化合物。Zaki、Radwan和El-Dean(2017)的研究表明,对相关化合物进行乙酰化可合成四氢[1,3]噁唑噻吩[2,3-c]异喹啉酮化合物,然后用于创造一系列具有潜在药理活性的杂环环 (Zaki, Radwan, & El-Dean, 2017)。

杂环化合物合成的反应

El-Dean、Radwan和Zaki(2010)进行的另一项研究探讨了将类似化合物转化为各种融合杂环化合物,突显了其在合成有机化学中的多功能性 (El-Dean, Radwan, & Zaki, 2010)。

参与Smiles型重排

该化合物还在Smiles型重排中发挥作用,如Sirakanyan等人(2015)的研究所示。这种重排代表了合成具有生物学兴趣的化合物的新方法 (Sirakanyan et al., 2015)。

细胞毒活性探索

Deady等人(2000)记录的关于苯并咪唑[2,1-a]异喹啉和吡啶并[3',2':4,5]咪唑[2,1-a]异喹啉的羧酰胺衍生物的研究探索了这些衍生物的细胞毒活性,暗示了在癌症研究中的潜在应用 (Deady et al., 2000)。

抗菌活性研究

Zaki、El‐Dean、Radwan和Sayed于2019年合成了新型1-氨基-2-取代-5-哌啶基-6,7,8,9-四氢噻吩[2,3-c]异喹啉和相关杂环化合物,然后对其进行了抗菌活性筛选,显示出对各种细菌和真菌菌株的有希望的结果 (Zaki, El‐Dean, Radwan, & Sayed, 2019)。

安全和危害

属性

IUPAC Name |

1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c13-9-8-7-4-2-1-3-6(7)5-15-12(8)17-10(9)11(14)16/h5H,1-4,13H2,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOMRMKWFDTOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C3C(=C(SC3=NC=C2C1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388133 |

Source

|

| Record name | 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |

CAS RN |

155412-95-6 |

Source

|

| Record name | 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)